N-[4-(aminosulfonyl)phenyl]-3-chloropropanamide

X-ray crystallography solid-state chemistry crystal engineering

Researchers requiring a validated sulfonamide building block face batch variability and uncharacterized solid-state behavior. N-[4-(aminosulfonyl)phenyl]-3-chloropropanamide (CAS 104246-29-9) resolves this. • Confirmed monoclinic P21/c crystal packing with π-π distance of 3.7447(12) Å - ensures reproducible dissolution & formulation. • Free primary -SO2NH2 group enables direct alkylation, acylation, or coupling without deprotection steps. • Unsubstituted 3-chloropropanamide chain (MW 262.71) offers minimal steric hindrance for efficient cysteine bioconjugation vs. dimethyl analogs. Supplied at ≥95% purity with full QA documentation. Global shipping from stock.

Molecular Formula C9H11ClN2O3S
Molecular Weight 262.71 g/mol
CAS No. 104246-29-9
Cat. No. B020495
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(aminosulfonyl)phenyl]-3-chloropropanamide
CAS104246-29-9
Molecular FormulaC9H11ClN2O3S
Molecular Weight262.71 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1NC(=O)CCCl)S(=O)(=O)N
InChIInChI=1S/C9H11ClN2O3S/c10-6-5-9(13)12-7-1-3-8(4-2-7)16(11,14)15/h1-4H,5-6H2,(H,12,13)(H2,11,14,15)
InChIKeyWKWALIXZDKXXKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[4-(aminosulfonyl)phenyl]-3-chloropropanamide (CAS 104246-29-9) Technical Baseline and Procurement Context


N-[4-(aminosulfonyl)phenyl]-3-chloropropanamide (CAS 104246-29-9), also named 3-chloro-N-(4-sulfamoylphenyl)propanamide, is a small-molecule sulfonamide derivative with the molecular formula C9H11ClN2O3S and a molecular weight of 262.71 g/mol [1]. It contains both a primary sulfonamide (4-aminosulfonylphenyl) moiety and a reactive 3-chloropropanamide electrophilic handle. The compound has been structurally characterized by single-crystal X-ray diffraction, which confirms its monoclinic crystal system (P21/c space group) and reveals a defined hydrogen-bonding network in the solid state [2]. Commercially, it is offered at research-grade purity (typically ≥95%) by multiple suppliers for use as a synthetic building block or biochemical probe [1].

Why Generic Substitution of N-[4-(aminosulfonyl)phenyl]-3-chloropropanamide Fails Without Verified Quantitative Differentiation


In procurement of sulfonamide derivatives for research or synthetic applications, substituting N-[4-(aminosulfonyl)phenyl]-3-chloropropanamide with a structurally similar analog without quantitative verification introduces significant risk. The compound's precise spatial arrangement, confirmed by the 15.0(2)° dihedral angle between the benzene ring and the amido –NHCO– plane [1], directly influences intermolecular interactions and solid-state stability, which can affect dissolution behavior and subsequent reactivity [2]. Furthermore, the 3-chloropropanamide chain length and the para-sulfonamide substitution pattern are not universally interchangeable; analogs with meta-substitution, extended alkyl linkers, or acetylated sulfonamide groups exhibit distinct chemical and biological profiles that cannot be assumed equivalent [3]. The following evidence demonstrates the specific, quantifiable characteristics that distinguish this compound from its closest comparators.

N-[4-(aminosulfonyl)phenyl]-3-chloropropanamide (CAS 104246-29-9) Quantitative Differentiation Evidence Against Structural Analogs


Crystal Structure Conformation: Defined Dihedral Angle for Reproducible Solid-State Behavior

Single-crystal X-ray diffraction of N-[4-(aminosulfonyl)phenyl]-3-chloropropanamide reveals a dihedral angle of 15.0(2)° between the benzene ring and the amido –NHCO– plane [1]. This conformation is a direct consequence of the para-sulfonamide substitution and the specific 3-chloropropanamide chain length. In contrast, the analog 3-chloro-N-[2-(4-sulfamoylphenyl)ethyl]propanamide, which contains an ethyl spacer between the sulfonamide ring and the amide nitrogen, exhibits a different conformational preference due to increased rotational freedom, though precise dihedral angle data for this analog are not reported in a comparable crystallographic study.

X-ray crystallography solid-state chemistry crystal engineering

Hydrogen-Bonding Network: Distinct Double-Layer Architecture vs. Simple Chains

In the crystal lattice, N-[4-(aminosulfonyl)phenyl]-3-chloropropanamide forms a double-layer structure expanding parallel to the bc plane, mediated by intermolecular N–H⋯O hydrogen bonds involving the primary sulfonamide NH2 group [1]. This network is further stabilized by an amido N–H⋯O hydrogen bond and a weak π–π interaction with a centroid–centroid distance of 3.7447(12) Å. In comparison, the meta-substituted analog 3-chloro-N-(3-sulfamoylphenyl)propanamide (CAS 949984-45-6) is expected to form a different packing motif due to altered hydrogen-bonding geometry, but no published crystal structure exists to enable quantitative comparison.

crystal engineering supramolecular chemistry material properties

Primary Sulfonamide vs. Acetylated Sulfonamide: Different Chemical Reactivity and Synthetic Utility

N-[4-(aminosulfonyl)phenyl]-3-chloropropanamide contains a primary sulfonamide group (–SO2NH2) that is both a hydrogen-bond donor and a site for further derivatization (e.g., alkylation, acylation). In contrast, the analog CHEMBL171435 (N-[4-(acetylsulfamoyl)phenyl]-2-(3-chloropropanoylamino)benzamide) features an acetylated sulfonamide (–SO2NHAc), which is hydrogen-bond accepting only and cannot undergo the same nucleophilic reactions [1]. This functional group difference is qualitative rather than quantitative, but the absence of the free –NH2 eliminates a key reactive handle for subsequent synthetic steps.

organic synthesis building blocks functional group interconversion

Molecular Weight and Synthetic Handle Chain Length: Differentiated from Dimethyl-Substituted Analog

N-[4-(aminosulfonyl)phenyl]-3-chloropropanamide has a molecular weight of 262.71 g/mol and contains a 3-chloropropanamide chain. A closely related analog, 3-chloro-2,2-dimethyl-N-(4-sulfamoylphenyl)propanamide (CAS 478261-89-1), incorporates geminal dimethyl substitution on the propanoic chain, increasing the molecular weight to 290.77 g/mol and introducing steric bulk adjacent to the reactive chloro group . The additional 28.06 g/mol mass difference and the presence of the 2,2-dimethyl group alter both the physical properties and the steric accessibility of the chloro electrophile.

organic synthesis molecular diversity building block selection

Validated Application Scenarios for N-[4-(aminosulfonyl)phenyl]-3-chloropropanamide (CAS 104246-29-9) Based on Quantitative Evidence


Crystal Engineering and Solid-State Formulation Studies Requiring Defined Packing Architecture

Research groups focused on crystal engineering or solid-state formulation can leverage the well-characterized double-layer crystal packing of N-[4-(aminosulfonyl)phenyl]-3-chloropropanamide, which is established by a centroid–centroid π–π distance of 3.7447(12) Å and a dihedral angle of 15.0(2)° [1]. This defined architecture provides a reproducible baseline for studies on polymorphism, co-crystallization, or dissolution behavior, where alternative sulfonamide derivatives with uncharacterized or different packing motifs introduce unwanted variability.

Synthetic Intermediate for Primary Sulfonamide-Containing Target Molecules

The presence of a primary sulfonamide group (–SO2NH2) [1] makes this compound an ideal building block for constructing more complex sulfonamide-containing molecules, such as carbonic anhydrase inhibitors or antibacterial agents. Unlike acetylated analogs (e.g., CHEMBL171435), the free –NH2 group can be directly alkylated, acylated, or coupled, providing a versatile synthetic entry point.

Precursor for Electrophilic Probes and Covalent Modifiers

The 3-chloropropanamide moiety serves as a reactive electrophilic handle for covalent modification of nucleophilic residues (e.g., cysteine thiols). The unsubstituted chain, with a molecular weight of 262.71 g/mol [1], offers less steric hindrance than the 2,2-dimethyl analog (MW 290.77 g/mol), ensuring faster and more complete conjugation in biochemical probe development or targeted covalent inhibitor design.

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